An In-depth Technical Guide to 6-Fluorobenzofuran-3(2H)-one: Chemical Properties and Biological Potential
An In-depth Technical Guide to 6-Fluorobenzofuran-3(2H)-one: Chemical Properties and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-Fluorobenzofuran-3(2H)-one. Due to the limited availability of experimental data for this specific compound, information from closely related analogs is included to provide a representative understanding of its characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Chemical Properties
6-Fluorobenzofuran-3(2H)-one is a fluorinated derivative of benzofuranone. The introduction of a fluorine atom can significantly influence the physicochemical and biological properties of the molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2]
Table 1: Physicochemical Properties of 6-Fluorobenzofuran-3(2H)-one
| Property | Value | Source |
| Molecular Formula | C₈H₅FO₂ | [3] |
| Molecular Weight | 152.12 g/mol | [4] |
| CAS Number | 351528-80-8 | [3] |
| Predicted Boiling Point | 261.7 ± 40.0 °C | [3] |
| Predicted Density | 1.379 ± 0.06 g/cm³ | [3] |
| Melting Point | Not available | [3] |
| Solubility | Not available | [3] |
Synthesis and Reactivity
Representative Experimental Protocol: Synthesis of Benzofuran-3(2H)-ones via Intramolecular Cyclization
This protocol is a generalized procedure and would require optimization for the synthesis of the 6-fluoro derivative.
Materials:
-
Substituted phenol (e.g., 4-fluorophenol)
-
α-chloroacetyl chloride
-
Aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Esterification: The substituted phenol is reacted with α-chloroacetyl chloride in the presence of a base to form the corresponding α-phenoxyacetyl chloride.
-
Friedel-Crafts Cyclization: The resulting ester is then subjected to an intramolecular Friedel-Crafts acylation reaction using a Lewis acid catalyst like aluminum chloride. This step promotes the cyclization to form the benzofuranone ring.
-
Work-up: The reaction mixture is quenched with ice water and extracted with an organic solvent. The organic layer is washed with sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
Logical Workflow for Benzofuran-3(2H)-one Synthesis
Caption: Generalized workflow for the synthesis of benzofuran-3(2H)-ones.
Spectroscopic Data of Related Compounds
Specific spectroscopic data for 6-Fluorobenzofuran-3(2H)-one are not available. The following tables present representative data for a related compound, the parent Benzofuran-3(2H)-one, to provide an expected spectral profile. The presence of the fluorine atom at the 6-position in 6-Fluorobenzofuran-3(2H)-one would be expected to introduce characteristic couplings in the ¹H and ¹³C NMR spectra and potentially a distinct signal in the ¹⁹F NMR spectrum.[6][7][8]
Table 2: Representative ¹H NMR Data for Benzofuran-3(2H)-one
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20-7.60 | m | 4H | Aromatic protons |
| 4.65 | s | 2H | -CH₂- |
Table 3: Representative ¹³C NMR Data for Benzofuran-3(2H)-one
| Chemical Shift (δ) ppm | Assignment |
| 205.0 | C=O |
| 160.0 | C-O (aromatic) |
| 110.0-140.0 | Aromatic carbons |
| 70.0 | -CH₂- |
Table 4: Representative IR and Mass Spectrometry Data for Benzofuran-3(2H)-one
| Spectroscopic Method | Key Peaks |
| IR (cm⁻¹) | ~1710 (C=O stretch), ~1600 (C=C aromatic stretch), ~1250 (C-O stretch) |
| MS (m/z) | 134 (M⁺), 106, 78 |
Biological Activity and Signaling Pathways
Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][9][10] The incorporation of fluorine can enhance these properties.[1][2]
Anti-Inflammatory and Anticancer Potential
Studies on fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated their potential as anti-inflammatory and anticancer agents.[11] These compounds have been shown to modulate inflammatory pathways in macrophages and induce apoptosis in cancer cells.[11][12]
A proposed mechanism of action involves the inhibition of key inflammatory mediators and the induction of apoptotic pathways in cancer cells. In lipopolysaccharide (LPS)-stimulated macrophages, these compounds can suppress the production of nitric oxide (NO), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2).[11] This is potentially achieved by downregulating the expression of inducible nitric oxide synthase (NOS2) and cyclooxygenase-2 (COX-2).[11]
In cancer cell lines such as HCT116, fluorinated benzofurans have been shown to inhibit cell proliferation and induce apoptosis.[11] This is associated with the downregulation of the anti-apoptotic protein Bcl-2 and the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis.[11]
Hypothetical Signaling Pathway for Fluorinated Benzofuran Derivatives
Caption: Hypothetical mechanism of anti-inflammatory and anticancer activity.
Enzyme Inhibition
Benzofuran-3(2H)-one derivatives have been identified as inhibitors of various enzymes, including alkaline phosphatase.[13] The inhibitory activity is influenced by the substitution pattern on the benzofuran ring.
Antimicrobial Activity
Fluorinated heterocyclic compounds are a significant class of antimicrobial agents.[1][2] The benzofuran scaffold itself is known to possess antibacterial and antifungal properties.[1][10] The introduction of a fluorine atom can enhance the antimicrobial potency and improve the pharmacokinetic profile of these compounds.[1][14]
Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a generalized protocol to assess the minimum inhibitory concentration (MIC) of a compound against bacterial strains.
Materials:
-
Test compound (e.g., 6-Fluorobenzofuran-3(2H)-one) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (37°C)
Procedure:
-
Preparation of Compound Dilutions: A serial dilution of the test compound is prepared in CAMHB in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
6-Fluorobenzofuran-3(2H)-one is a promising scaffold for the development of new therapeutic agents. While specific experimental data for this compound is limited, the known chemical and biological properties of related benzofuran derivatives suggest its potential in areas such as oncology, inflammation, and infectious diseases. Further research is warranted to fully elucidate its chemical characteristics, synthesize the compound through optimized protocols, and comprehensively evaluate its biological activities and mechanisms of action. This technical guide serves as a foundational resource to stimulate and guide future investigations into this intriguing molecule.
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. lookchem.com [lookchem.com]
- 4. 6-Fluoro-3(2H)-benzofuranone | 351528-80-8 [amp.chemicalbook.com]
- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotechniques.com [biotechniques.com]
